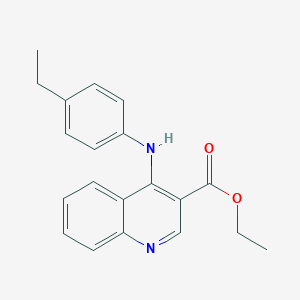![molecular formula C25H25NO4 B285204 Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B285204.png)
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A is a synthetic compound that belongs to the class of benzamides and is known for its anti-inflammatory properties.
作用机制
The mechanism of action of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A involves the inhibition of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of the immune response and the production of pro-inflammatory cytokines. Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has been shown to inhibit the activation of NF-κB by preventing its translocation to the nucleus. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, ultimately resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce the severity of allergic reactions, and improve insulin sensitivity. Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A is its high selectivity for the NF-κB pathway, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A.
未来方向
There are several future directions for the research and development of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A. One possible direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the development of new formulations of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A that improve its solubility and bioavailability. Finally, further studies are needed to determine the long-term safety and efficacy of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A in human subjects.
Conclusion:
In conclusion, Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A is a synthetic compound with promising anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-κB pathway, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, further studies are needed to determine its optimal dosage and duration of treatment, as well as its long-term safety and efficacy in human subjects.
合成方法
The synthesis of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A involves a multi-step process that begins with the reaction of 4-(2-phenylpropan-2-yl)phenol with 4-chlorobenzoyl chloride to form 4-(2-phenylpropan-2-yl)phenoxy)-4-chlorobenzamide. The intermediate product is then treated with methyl 2-amino benzoate to form Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate. The final compound is purified through column chromatography to obtain a high yield and purity.
科学研究应用
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has been extensively studied for its anti-inflammatory properties and has shown promising results in numerous scientific studies. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has also been shown to reduce the expression of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory response. These findings suggest that Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has the potential to be used as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
属性
分子式 |
C25H25NO4 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
methyl 2-[[2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H25NO4/c1-25(2,18-9-5-4-6-10-18)19-13-15-20(16-14-19)30-17-23(27)26-22-12-8-7-11-21(22)24(28)29-3/h4-16H,17H2,1-3H3,(H,26,27) |
InChI 键 |
AEMGXUNGGHHACP-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



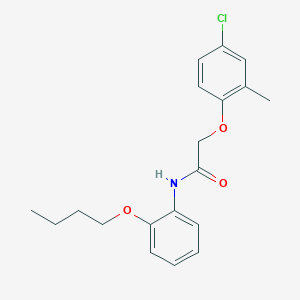

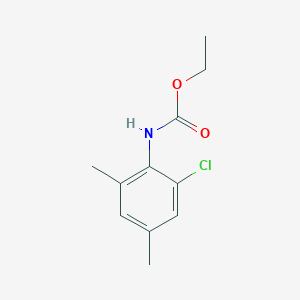

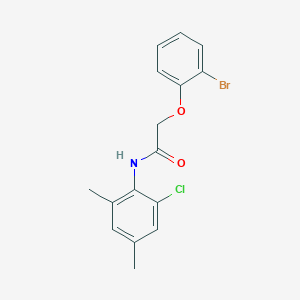
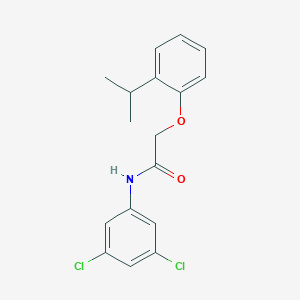


![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
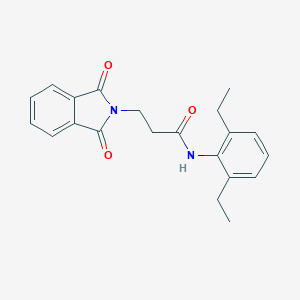

![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)
